molecular formula C22H30O2Si B12632625 1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-

1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-

Cat. No.: B12632625
M. Wt: 354.6 g/mol
InChI Key: VXQMZEXUAZSCIP-UHFFFAOYSA-N
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Description

1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl- is a complex organic compound with a unique structure that includes a naphthalenol core, a silyl ether group, and a tetrahydro-phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl- typically involves the protection of the hydroxyl group of 1-naphthalenol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting silyl ether is then subjected to further reactions to introduce the tetrahydro-phenyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The silyl ether group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl- involves its interaction with molecular targets through its functional groups. The silyl ether group can be cleaved under acidic or basic conditions, revealing the hydroxyl group, which can then participate in hydrogen bonding or other interactions. The tetrahydro-phenyl moiety may contribute to the compound’s hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenol: A simpler analog without the silyl ether and tetrahydro-phenyl groups.

    1-Naphthalenol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: A similar compound with the silyl ether group at a different position.

    1-Naphthalenol, decahydro-4,8a-dimethyl-6-(1-methylethenyl)-: Another analog with different substituents on the naphthalenol core

Properties

Molecular Formula

C22H30O2Si

Molecular Weight

354.6 g/mol

IUPAC Name

6-[tert-butyl(dimethyl)silyl]oxy-1-phenyl-3,4-dihydro-2H-naphthalen-1-ol

InChI

InChI=1S/C22H30O2Si/c1-21(2,3)25(4,5)24-19-13-14-20-17(16-19)10-9-15-22(20,23)18-11-7-6-8-12-18/h6-8,11-14,16,23H,9-10,15H2,1-5H3

InChI Key

VXQMZEXUAZSCIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(CCC2)(C3=CC=CC=C3)O

Origin of Product

United States

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